

# Paniculidine B: A Technical Overview of its Discovery and Synthesis

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## Compound of Interest

Compound Name: *Paniculidine B*

Cat. No.: *B044587*

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## Introduction

**Paniculidine B** is an indole alkaloid natural product. This document provides a comprehensive overview of the discovery, structure elucidation, and synthetic approaches towards this molecule. While significant progress has been made in its chemical synthesis, publicly available data on its biological activity and mechanism of action remains limited.

## Discovery and Structure Elucidation

**Paniculidine B** was first isolated from the plant *Murraya paniculata* (Linn.) Jack. by Kinoshita, Tatara, and Sankawa in 1985.<sup>[1]</sup> The researchers identified **Paniculidine B** as a novel prenylindole. Through spectroscopic analysis, its structure was elucidated as (2R)-4-(1-methoxyindol-3-yl)-2-methylbutan-1-ol.

## Physicochemical Properties

Property	Value	Source
Molecular Formula	C <sub>14</sub> H <sub>19</sub> NO <sub>2</sub>	PubChem
Molecular Weight	233.31 g/mol	PubChem[2]
IUPAC Name	(2R)-4-(1-methoxyindol-3-yl)-2-methylbutan-1-ol	PubChem[2]
CAS Number	97399-94-5	Pharmaffiliates[3]

## Total Synthesis of Paniculidine B

Several total syntheses of racemic (±)-**Paniculidine B** have been reported, demonstrating various synthetic strategies to construct this natural product.

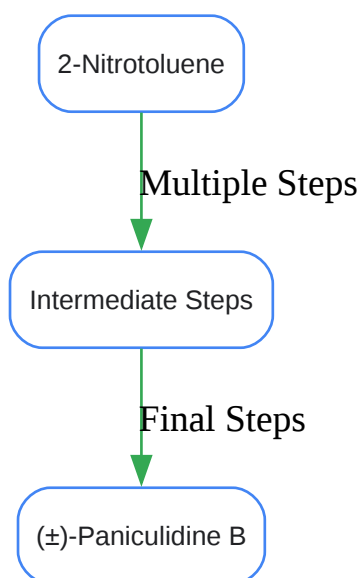
### Synthesis by Selvakumar and Govinda Rajulu (2004)

A highly efficient synthesis of (±)-**Paniculidine B** was developed, starting from 1-methoxyindole. The key features of this synthesis include a two-step sequence from an aldehyde intermediate, achieving an impressive 88% overall yield. Unfortunately, the detailed experimental protocol for this synthesis is not publicly available in the searched literature.

### Synthesis by Moody and Warrellow (1990)

An earlier total synthesis of (±)-**Paniculidine B** was achieved from 2-nitrotoluene. This route involved a seven-step sequence with an overall yield of 16%. The detailed experimental methodology for this synthesis is not available in the public domain based on the conducted searches.

The general synthetic approach is outlined below, highlighting the key transformations.



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Caption: General workflow of the total synthesis of (±)-**Paniculidine B** from 2-nitrotoluene.

## Biological Activity and Mechanism of Action

Despite the successful synthesis of **Paniculidine B**, there is a significant lack of publicly available information regarding its biological activity. Extensive searches for in vitro and in vivo studies, including cytotoxicity, antimicrobial, anti-inflammatory, and enzyme inhibition assays, did not yield any specific data for this compound. Consequently, its mechanism of action and any associated signaling pathways remain unknown.

## Experimental Protocols

Detailed experimental protocols for the isolation of **Paniculidine B** from *Murraya paniculata* and for its total synthesis are not available in the publicly accessible literature found during the course of this research. The primary scientific articles detailing these procedures could not be retrieved in their full text.

## Conclusion

**Paniculidine B** is a structurally interesting indole alkaloid that has been successfully synthesized by different research groups. However, a significant knowledge gap exists concerning its biological properties. The lack of available data on its bioactivity and mechanism

of action presents an opportunity for future research. Further investigation into the pharmacological potential of **Paniculidine B** is warranted to explore its therapeutic applications. Researchers in possession of this compound are encouraged to perform broad biological screenings to uncover its potential value in drug discovery and development.

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## References

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